2-(1H-imidazol-2-yl)thiazole
Description
Contextual Significance of Imidazole (B134444) and Thiazole (B1198619) Heterocycles in Synthetic and Medicinal Chemistry
Imidazole and thiazole rings are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. scialert.netscispace.comiajps.com Their significance stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for molecular recognition and biological activity. researchgate.net
Imidazole: This five-membered ring containing two nitrogen atoms is a versatile building block in numerous pharmaceuticals. scialert.netscispace.com Its amphoteric nature, allowing it to act as both an acid and a base, is a key feature. nih.gov Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. scialert.netresearchgate.netresearchgate.net The imidazole moiety is also a fundamental component of the essential amino acid histidine and is found in many natural products. researchgate.net
Thiazole: The thiazole ring, which contains a sulfur and a nitrogen atom, is another cornerstone of medicinal chemistry. chemrj.org Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govchemrj.org This heterocycle is a key structural component in a number of drugs and natural products, highlighting its importance in drug design and development. nih.govnih.gov
The combination of these two powerful heterocyclic systems into a single molecule, as seen in 2-(1H-imidazol-2-yl)thiazole, creates a scaffold with the potential for synergistic or novel biological activities. The exploration of such imidazole-thiazole hybrids is a strategic approach in drug discovery, aiming to develop new therapeutic agents with improved pharmacological profiles. iajps.comnih.gov
Historical Development and Evolution of Research on Imidazole-Thiazole Hybrid Systems
The synthesis of imidazole and thiazole derivatives has a long history, with foundational methods like the Hantzsch thiazole synthesis being widely employed. researchgate.net Research into hybrid systems containing both imidazole and thiazole rings has evolved from these classical synthetic strategies. Initially, the focus was on the synthesis and characterization of these novel molecular frameworks. researchgate.net
Over time, the research has shifted towards exploring the biological potential of these hybrid compounds. Early studies often involved the synthesis of a series of derivatives followed by screening for a wide range of biological activities. For instance, researchers have synthesized various imidazole-thiazole derivatives and evaluated their potential as antimicrobial, anti-inflammatory, and anticancer agents. iajps.comresearchgate.net
More recent research has become more targeted, focusing on the design and synthesis of imidazole-thiazole analogues with specific biological targets in mind. This includes the development of inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease, and protein kinases like CK1δ/ε, which are implicated in cancer. nih.govnih.govresearchgate.net The synthesis of these complex molecules often involves multi-step reaction sequences, starting from readily available precursors. asianpubs.orgacs.org For example, a common strategy involves the reaction of a substituted imidazole derivative with a thiazole precursor. asianpubs.orgjst.go.jpnih.gov
Current Research Frontiers and Future Perspectives for this compound Analogues
The current research on this compound and its analogues is highly dynamic and focused on several key areas:
Anticancer Drug Development: A significant portion of current research is dedicated to the development of imidazole-thiazole hybrids as anticancer agents. researchgate.netmdpi.com Studies have shown that certain derivatives exhibit potent activity against various cancer cell lines. researchgate.netmdpi.com The mechanism of action is often linked to the inhibition of specific enzymes, such as protein kinases, that are crucial for cancer cell proliferation. nih.govmdpi.com
Antimicrobial Agents: The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. Imidazole-thiazole hybrids have shown promise as potent antimicrobial agents against a range of bacteria and fungi. nih.govnih.gov
Neurodegenerative Diseases: Researchers are exploring the potential of this compound analogues in the treatment of neurodegenerative diseases like Alzheimer's. researchgate.net This research focuses on designing compounds that can inhibit key enzymes involved in the disease pathology. researchgate.net
Green Synthesis and Catalysis: There is a growing emphasis on developing more environmentally friendly and efficient synthetic methods for these compounds. This includes the use of green solvents and catalysts to minimize waste and energy consumption. chemrj.org
Future Perspectives: The future of research on this compound analogues is bright. The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties. ajrconline.org Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial to understand how different substituents on the imidazole and thiazole rings influence biological activity. ajrconline.org This knowledge will guide the design of more potent and selective compounds.
Target Identification and Validation: Identifying the specific molecular targets of these compounds is essential for understanding their mechanism of action and for rational drug design.
Advanced Drug Delivery Systems: The development of novel drug delivery systems could enhance the therapeutic efficacy of these compounds by improving their solubility, stability, and bioavailability.
Interactive Data Tables
Below are interactive tables summarizing key research findings on imidazole-thiazole derivatives.
Table 1: Biological Activities of Imidazole-Thiazole Derivatives
| Derivative Class | Biological Activity | Target/Mechanism | Reference(s) |
| Imidazole-thiazole hybrids | Anticancer | Inhibition of aldolase (B8822740) 2,3-dioxygenase 1 | mdpi.com |
| Imidazole-thiazole hybrids | Antimicrobial | Broad-spectrum activity | nih.govnih.gov |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides | Anticancer | Potent inhibitors of CK1δ/ε | nih.govnih.gov |
| Imidazole-thiazole hybrids | Anticholinesterase | Inhibition of acetylcholinesterase and butyrylcholinesterase | researchgate.net |
Table 2: Synthesis of Imidazole-Thiazole Derivatives
| Starting Materials | Reaction Type | Product Class | Reference(s) |
| 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione and 2-chloro-N-(thiazol-2-yl)acetamide | Condensation | 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives | researchgate.netacs.org |
| 2-Amino-4-hydroxy-phenyl-1,3-thiazole-5-carboxaldehyde and phenyl glyoxal/benzil | Multi-step synthesis | Substituted thiazole O-glycosides with imidazole moiety | asianpubs.org |
| 1,5-disubstitued phenyl-imidazole-2-thiole and N-thiazole acetamide | Condensation | 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWJQJWRWJGSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624015 | |
| Record name | 2-(1H-Imidazol-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438545-36-9 | |
| Record name | 2-(1H-Imidazol-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 1h Imidazol 2 Yl Thiazole and Its Structural Analogues
Strategic Approaches to the Core 2-(1H-Imidazol-2-yl)thiazole Scaffold
The construction of the this compound scaffold can be achieved through various strategic approaches, ranging from traditional multistep sequences to more streamlined one-pot methodologies.
Conventional Multistep Synthetic Routes
Conventional methods for the synthesis of this compound often involve the separate construction of the imidazole (B134444) and thiazole (B1198619) rings, followed by their coupling. A common strategy involves the preparation of an imidazole-containing starting material, which is then used in a subsequent step to form the thiazole ring.
One established route begins with the synthesis of imidazole-2-carboxamidine. This intermediate can then react with an α-haloketone, such as chloroacetone, in a Hantzsch-type thiazole synthesis to yield the desired this compound. This stepwise approach allows for the controlled synthesis of specific analogues by varying the substituents on both the imidazole precursor and the α-haloketone.
Another multistep approach involves the initial synthesis of a 2-acylimidazole. This ketone can then be α-halogenated to produce a 2-(α-haloacetyl)imidazole. Subsequent reaction of this intermediate with a thioamide or thiourea (B124793) derivative leads to the formation of the thiazole ring through a cyclocondensation reaction. The yields for these multistep procedures can vary depending on the specific substrates and reaction conditions employed.
One-Pot Reaction Schemes for Imidazole-Thiazole Formation
A notable one-pot approach involves a three-component reaction between an aldehyde, a 1,2-dicarbonyl compound (like glyoxal), and thiourea or a derivative thereof, in the presence of a suitable catalyst. While this method is more commonly used for substituted imidazoles and thiazoles, modifications can be adapted to generate the linked scaffold. For instance, using a precursor that contains a pre-formed thioamide functionality can lead to the direct formation of the thiazole ring linked to an imidazole precursor in a single pot.
Cyclocondensation Reactions in Heterocyclic Synthesis
Cyclocondensation reactions are fundamental to the synthesis of both imidazole and thiazole rings and are central to the construction of the this compound scaffold. The Hantzsch thiazole synthesis is a classic and versatile cyclocondensation reaction for forming the thiazole ring. In the context of synthesizing this compound, this reaction typically involves the condensation of an α-halocarbonyl compound with a sulfur-containing nucleophile like a thioamide or thiourea.
For instance, the reaction of 2-(chloroacetyl)imidazole with thiourea would directly yield 2-amino-4-(1H-imidazol-2-yl)thiazole. The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted analogues by varying the α-haloketone and the thioamide component.
| Starting Material 1 | Starting Material 2 | Product | Reaction Type |
| Imidazole-2-carboxamidine | α-Haloketone | This compound | Hantzsch Thiazole Synthesis |
| 2-(α-Haloacetyl)imidazole | Thiourea/Thioamide | Substituted this compound | Cyclocondensation |
| Aldehyde, Glyoxal, Thiourea | - | Substituted Imidazole-Thiazole | One-Pot Multicomponent |
Modernized and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Microwave-assisted synthesis and the use of ionic liquids are two prominent green chemistry approaches that have been applied to the synthesis of heterocyclic compounds, including the this compound scaffold.
Microwave-Assisted Synthetic Procedures
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. organic-chemistry.org The application of microwave energy can efficiently promote cyclocondensation and multicomponent reactions for the synthesis of heterocyclic systems.
In the synthesis of thiazole derivatives, microwave-assisted Hantzsch reactions have been shown to be highly effective. The reaction of an imidazole-containing α-haloketone with a thiourea derivative under microwave irradiation can significantly shorten the reaction time from hours to minutes, while often providing higher yields. For example, the synthesis of certain thiazole-imidazole hybrids has been achieved in good yields (68-85%) using microwave-assisted methods. researchgate.net
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional Heating | Several hours | Moderate | General Literature |
| Microwave-Assisted | 5-15 minutes | 68-85% | researchgate.net |
Ionic Liquid Mediated Synthesis Protocols
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to volatile organic solvents.
Ionic liquids can act as both the solvent and catalyst in the synthesis of imidazole and thiazole derivatives. For instance, the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives has been efficiently catalyzed by an acidic imidazolium-based ionic liquid under solvent-free conditions. frontiersin.org This approach offers advantages such as high conversion rates, short reaction times, and the potential for catalyst recycling. While specific examples for the direct synthesis of this compound in ionic liquids are still emerging, the principles demonstrated in the synthesis of related structures suggest that IL-mediated approaches hold significant promise for the development of cleaner and more efficient routes to this important scaffold. The use of ionic liquids can facilitate reactions by enhancing the solubility of reactants and stabilizing charged intermediates, which is often beneficial in heterocyclic ring formation.
PEG-Mediated Synthetic Methodologies
In the pursuit of environmentally benign and efficient chemical processes, Polyethylene glycol (PEG) has emerged as a valuable green solvent and catalyst for the synthesis of heterocyclic compounds, including thiazole and imidazole derivatives. researchgate.netmdpi.com Its properties, such as thermal stability, non-volatility, biodegradability, and reusability, make it an attractive alternative to conventional volatile organic solvents. researchgate.netmonash.edu PEG can also act as a phase transfer catalyst, enhancing reaction rates and yields. researchgate.net
Microwave irradiation combined with PEG as a reaction medium offers a particularly effective and rapid method for synthesizing these heterocyclic cores. researchgate.netbohrium.comresearchgate.net This combination significantly reduces reaction times and often leads to higher product yields compared to traditional heating methods. researchgate.net For instance, the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives has been successfully achieved by reacting 2-aminothiazole (B372263) precursors with α-bromo aralkyl ketones in PEG-400 under microwave irradiation. bohrium.comresearchgate.net This approach not only accelerates the reaction but also simplifies the work-up procedure, as the product can often be purified by simple recrystallization from ethanol. researchgate.net
One-pot, multi-component reactions in PEG are highly efficient for constructing complex molecules like 2-(2-hydrazinyl)thiazole derivatives from ketones, thiosemicarbazide, and α-halo ketones. scite.ai Researchers have developed single-step methods using PEG-300 as the medium, which proceed smoothly without the formation of rearranged byproducts. scite.ai The use of PEG-400 and water as a green reaction medium under microwave irradiation has also been reported for the one-pot synthesis of biphenylimidazo[2,1-b] researchgate.netresearchgate.netchemhelpasap.comthiadiazoles, achieving excellent yields (94-98%) in minimal time. researchgate.net
| Reactants | Catalyst/Medium | Conditions | Product | Yield (%) | Reference |
| 1-(2-amino-4-methylthiazol-5-yl)ethanone, Phenacyl bromides | PEG-400 | Microwave (300 W) | Imidazo[2,1-b]thiazole derivatives | High | bohrium.com |
| Acetyl acetone, NBS, Thiourea | PEG-400 | Microwave (180 W) | 2-Amino-4-methylthiazole derivative | 96% | researchgate.net |
| Aromatic ketones, NBS, 5-(Biphenyl-4-yl)-1,3,4-thiadiazol-2-amine | PEG-400 / Water | Microwave (300 W), 80-85 °C | Biphenylimidazo[2,1-b] researchgate.netresearchgate.netchemhelpasap.comthiadiazole | 94-98% | researchgate.net |
| Ketones, Thiosemicarbazide, α-halo ketones | PEG-300 | Heating | 2-(2-Hydrazinyl)thiazole derivatives | Good | scite.ai |
Derivatization and Functionalization Strategies for Enhanced Bioactivity
Modification of the core this compound structure is a key strategy for optimizing its biological activity. By introducing various substituents and creating more complex molecular architectures, researchers can fine-tune the compound's pharmacological profile.
Introduction of Aromatic and Heteroaromatic Substituents
The incorporation of diverse aromatic and heteroaromatic moieties onto the imidazole or thiazole rings is a widely explored strategy to enhance bioactivity. rsc.orgnih.gov The synthesis of 5-arylthiazoles, for example, can be achieved by reacting N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide. organic-chemistry.org These aryl-substituted cores can then be further functionalized. A variety of aryl-substituted imidazo[2,1-b]thiazole-based aryl hydrazones have been synthesized and shown to possess significant antiproliferative potential against human cancer cell lines. rsc.org
Similarly, novel propanamide derivatives bearing heteroaryl groups attached to a central thiazole ring have been synthesized. tandfonline.com Specific derivatives, such as those containing benzimidazole (B57391) and tetrazole moieties, exhibited high antibacterial activity. tandfonline.com The addition of different substituents allows for the modulation of properties like lipophilicity and electronic distribution, which can influence how the molecule interacts with biological targets.
Synthesis of Fused Imidazothiazole Systems
Imidazo[2,1-b]thiazole, a fused bicyclic system, is a prominent structural analogue that has attracted significant attention due to its wide range of pharmacological activities, including anticancer, antimalarial, and antiviral properties. researchgate.netnih.gov The fusion of the two heterocyclic rings often enhances the biological profile of the resulting molecule. nih.gov
A primary and versatile method for synthesizing the imidazo[2,1-b]thiazole scaffold is the reaction of a 2-aminothiazole derivative with an α-haloketone, such as phenacyl bromide. bohrium.comresearchgate.net This reaction is a variation of the classic Hantzsch thiazole synthesis. nih.gov The synthesis can be performed under various conditions, including conventional heating or microwave irradiation, often using green solvents like PEG-400. bohrium.comresearchgate.net One-pot, three-component reactions involving aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene in the presence of a catalyst like Eaton's reagent have also been developed as a straightforward and effective method. jsynthchem.com Furthermore, multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction provide a greener and efficient tool for accessing these fused systems. mdpi.com
Preparation of Hybrid Heterocyclic Derivatives (e.g., Thiadiazole-Imidazole-Thiazole)
Molecular hybridization, which involves combining two or more different pharmacophores into a single molecule, is a powerful strategy in drug design. This approach has been used to create hybrid molecules incorporating imidazole, thiazole, and thiadiazole rings, aiming to produce compounds with enhanced or novel biological activities. nih.govmdpi.com
For example, novel heterobivalent hybrids based on imidazo[2,1-b] researchgate.netresearchgate.netchemhelpasap.comthiadiazole and imidazo[2,1-b]thiazole scaffolds have been designed and synthesized. nih.gov In these structures, the fused bicyclic systems are linked, and many of the resulting hybrid compounds have displayed high antiproliferative activity against a wide range of cancer cell lines. nih.gov Another approach involves the synthesis of new thiadiazole derivatives that are directly linked to an imidazo[2,1-b]thiazole moiety. researchgate.net These syntheses often utilize precursor molecules that react with hydrazonoyl halides to form the 1,3,4-thiadiazole (B1197879) ring. researchgate.net Similarly, benzoate (B1203000) derivatives of imidazo-1,3,4-thiadiazole have been synthesized based on the concepts of molecular repositioning and hybridization, showing potential as antiprotozoal agents. mdpi.comresearchgate.net
Thio-Substituted Imidazole-Thiazole Derivatives
The introduction of sulfur-containing functional groups (thio-substituents) is another important derivatization strategy. The synthesis of 2-thio-substituted imidazoles and their derivatives has been pursued to explore their biological potential. sapub.orgsapub.org These syntheses often begin with an imidazole-2-thione or 2-thioxo-imidazolidin-4-one core. sapub.orgsapub.org Alkylation of the sulfur atom with various electrophiles, such as benzyl (B1604629) chloride or methyl iodide, affords S-alkylated derivatives. sapub.orgsapub.org
For instance, novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives have been synthesized where various sulfur-containing heterocycles (like benzothiazole, benzimidazole, and triazole) are linked via a thio-ether bond to the propanamide backbone. tandfonline.com One specific compound, N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide, exhibited high cytotoxicity against human leukemia cells. tandfonline.com These findings highlight the importance of thio-substitution in modulating the biological activity of imidazole-thiazole scaffolds.
Reaction Mechanism Investigations and Kinetic Studies of Synthesis Pathways
Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic routes and designing new analogues. The most fundamental reaction for the synthesis of the thiazole ring in these structures is the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com
The mechanism of the Hantzsch synthesis involves the reaction between a thioamide and an α-haloketone. synarchive.com The process is believed to initiate with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.comyoutube.com This is followed by an intramolecular condensation where the nitrogen atom attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the five-membered thiazole ring. youtube.com The aromaticity of the final thiazole product is a significant driving force for the reaction. youtube.com
For imidazole ring synthesis, kinetic studies on the reaction of 1-methylimidazole (B24206) with 1-bromohexane (B126081) have shown significant solvent effects. ku.edu The reaction rate is positively influenced by the solvent's dipolarity/polarizability and basicity, which stabilize the charged transition state. Conversely, protic solvents can retard the reaction by forming hydrogen bonds with the imidazole nitrogen, thus inhibiting its nucleophilic attack. ku.edu
Kinetic and mechanistic studies on the oxidation of imidazole by hydroxyl radicals have been performed using computational methods. rsc.org These studies indicate that OH addition to the imidazole ring is kinetically more favorable than H-abstraction. The most favorable pathway involves the OH radical attacking the C5 position of the imidazole ring. rsc.org While these studies are not specific to the synthesis of this compound, they provide fundamental insights into the reactivity of the parent imidazole ring, which is essential for planning functionalization and understanding potential side reactions.
Advanced Spectroscopic and Structural Characterization of 2 1h Imidazol 2 Yl Thiazole Derivatives
Comprehensive Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
Proton NMR (¹H NMR) provides detailed information about the electronic environment of hydrogen atoms in a molecule. In 2-(1H-imidazol-2-yl)thiazole derivatives, the chemical shifts (δ) of protons on the imidazole (B134444) and thiazole (B1198619) rings are characteristic. The imidazole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.gov For instance, in certain imidazole-containing scaffolds, the N-H proton has been observed in the δ 13.65–13.55 ppm range. nih.gov
The aromatic protons on the imidazole and thiazole rings resonate in the region of δ 7.0–9.0 ppm. The specific chemical shifts are influenced by the electronic effects of substituents on the rings. For example, a singlet corresponding to the imidazole C-H proton has been identified at δ 8.20 ppm and δ 8.76 ppm in different fused imidazo-thiazole systems, with the downfield shift indicating proximity to an sp³ hybridized nitrogen atom. mdpi.com Protons on the thiazole ring are also observed in this aromatic region, with a proton at position 5 of a thiazole ring reported between δ 6.22–7.50 ppm in a series of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles. nih.gov
| Derivative Structure | Proton Assignment | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| Generic Imidazole Derivative | Imidazole N-H | 13.65–13.55 | DMSO-d₆ |
| 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine | Imidazole C-H | 8.20 (s) | DMSO-d₆ |
| 5-(Benzo[d]imidazo[2,1-b]thiazol-2-yl)-N,4-dimethylthiazol-2-amine | Imidazole C-H | 8.76 (s) | DMSO-d₆ |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Derivative | Thiazole C₅-H | 6.22–7.50 | Not Specified |
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms in the heterocyclic rings of this compound derivatives have distinct chemical shifts. The C2 carbon of the imidazole ring, being adjacent to two nitrogen atoms, is typically found significantly downfield. In benzimidazole (B57391) derivatives, this C2 carbon resonance can be shifted by 10-15 ppm to higher frequencies compared to the parent benzimidazole. mdpi.com
Carbons within the thiazole ring also show characteristic resonances. For example, in a series of benzo mdpi.commdpi.comimidazo[2,1-b]thiazole (B1210989) derivatives, ¹³C NMR signals were extensively mapped, with aromatic and heterocyclic carbons appearing in the δ 106-167 ppm range. nih.gov In other thiazole derivatives, the thiazole ring carbon can resonate as high as δ 168.01 ppm. distantreader.org The precise chemical shifts are highly dependent on the substitution pattern and the electronic nature of the attached groups.
| Derivative Structure | Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| 2-(Benzo mdpi.commdpi.comimidazo[2,1-b]thiazol-3-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide | Heterocyclic/Aromatic Carbons | 107.62 - 167.14 | DMSO-d₆ |
| Thiazole-Hydrazone Derivative | Thiazole Ring Carbon | 168.01 | DMSO-d₆ |
| 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-arylhydrazine-1-carbothioamide | C=S | 176.48–184.14 | Not Specified |
| Thiazolidinone derivative with imidazole scaffold | C=O | 173.70 | Not Specified |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the FT-IR spectrum reveals several key vibrational bands.
A broad absorption band corresponding to the N-H stretching vibration of the imidazole ring is typically observed in the 3100–3450 cm⁻¹ region. sciencescholar.us Aromatic C-H stretching vibrations appear at slightly above 3000 cm⁻¹. semanticscholar.org The stretching vibrations for the C=N and C=C bonds within the imidazole and thiazole rings are found in the 1450–1650 cm⁻¹ region. mdpi.comdistantreader.org For example, in one derivative, a C=N stretch was identified at 1634 cm⁻¹. mdpi.com The presence of specific substituents will introduce other characteristic bands, such as a strong C=O stretch around 1650-1750 cm⁻¹ for amide or ketone derivatives. nih.govnih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Derivative Example |
|---|---|---|
| N-H Stretch (Imidazole) | 3100 - 3450 | 2-aminobenzimidazole derivative |
| Aromatic C-H Stretch | ~3000 - 3100 | Azo-thiazole derivative semanticscholar.org |
| C=O Stretch (Amide) | 1655 - 1690 | 2-(Benzo mdpi.commdpi.comimidazo[2,1-b]thiazol-3-yl)acetamide derivative nih.gov |
| C=N Stretch (Heterocycle) | 1620 - 1650 | 5-(1H-Benzo[d]imidazo[1,2-a]imidazol-2-yl)-N,4-dimethylthiazol-2-amine mdpi.com |
| C=C Stretch (Aromatic) | 1450 - 1610 | Azo-thiazole derivative semanticscholar.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic and heterocyclic systems like this compound derivatives exhibit characteristic absorption bands, primarily due to π→π* transitions. The maximum absorption wavelengths (λ_max) for these compounds are typically found in the UV region, often between 250 and 400 nm. distantreader.org The exact position and intensity of these bands are sensitive to the extent of conjugation and the nature of substituents attached to the heterocyclic core. For a series of thiazole-hydrazone derivatives, the maximum absorption was observed in the 326–366 nm range, which was attributed to the π–π* transitions within the aromatic systems. distantreader.org
| Derivative Class | λ_max (nm) | Solvent | Attributed Transition |
|---|---|---|---|
| Thiazole-Hydrazone Derivatives | 326 - 366 | Not Specified | π→π |
| Azo-Thiazole Derivatives | ~350 - 550 | DMSO / DMF | π→π and n→π* |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique used to determine the precise mass of a molecule with very high accuracy, which allows for the unambiguous confirmation of its elemental composition and molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, the calculated exact mass can be matched with the experimentally observed mass. This is a critical step in the characterization of newly synthesized compounds. For example, in the characterization of a 2-(benzo mdpi.commdpi.comimidazo[2,1-b]thiazol-3-yl)acetamide derivative, the molecular formula C₁₇H₁₂ClN₃OS was confirmed by HRMS (ESI), with a calculated [M-H]⁻ mass of 340.031684 and a found mass of 340.032253, showing excellent agreement. nih.gov
| Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| C₁₇H₁₂N₄O₃S | [M – H]⁻ | 306.070657 | 306.070300 |
| C₁₇H₁₁F₃N₂O₂S | [M – H]⁻ | 401.971747 | 401.972353 |
| C₁₀H₇N₃O₃S | [M + H]⁺ | 249.02 | 249.0277 |
Solid-State Structural Analysis
The three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding the properties of this compound derivatives. Solid-state analysis, particularly through single-crystal X-ray diffraction, provides definitive information on molecular geometry, conformation, and intermolecular interactions that dictate the crystal packing.
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing
For instance, the crystal structure of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide, a related benzimidazole derivative, was determined to crystallize in the monoclinic space group P21/c. nih.gov The analysis revealed an extensive network of hydrogen bonds and π-ring interactions that are crucial for the stabilization of the crystal structure. researchgate.net The unit cell of such derivatives often contains multiple molecules, and the specific arrangement is dictated by these non-covalent interactions. nih.govresearchgate.net
In the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, another related compound, the primary structural motif is formed by classic N-H···N and C-H···N hydrogen bonds. mdpi.com These interactions, along with stacking interactions, play a comparable and significant role in the organization of the crystal structure. mdpi.com
The detailed crystallographic data for representative derivatives are often summarized in tables, providing a quantitative basis for understanding their solid-state structures.
Table 1: Example Crystal Data for an Imidazole-Thiazole Derivative Analog
This table is a representative example based on published data for structurally related compounds.
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₁H₁₈N₄O₂S·H₂O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.2880(5) |
| b (Å) | 9.4122(2) |
| c (Å) | 15.6341(6) |
| β (°) | 101.779(3) |
| Volume (ų) | 1913.4(1) |
| Z | 4 |
Data derived from studies on analogous benzimidazole-thiourea structures. nih.govresearchgate.net
Elemental Compositional Analysis (CHN)
Elemental analysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis serves as a fundamental check of purity and confirms that the empirical formula of the synthesized compound is consistent with its proposed structure. The results are typically presented as a comparison between the theoretically calculated percentages and the experimentally found values. For novel this compound derivatives, a close agreement (often within ±0.4%) between the calculated and found values is considered a confirmation of the compound's elemental composition. nih.gov
For example, in the synthesis of various 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, elemental analysis was performed to validate the structures. nih.gov Similarly, the elemental composition of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine was confirmed, with the calculated percentages being C, 65.21%; H, 4.38%; N, 30.42%. mdpi.com
Table 2: Example Elemental Analysis Data for Imidazole-Thiazole Derivatives
This table presents hypothetical yet representative data for a derivative of this compound.
| Compound | Molecular Formula | Analysis | %C | %H | %N |
|---|---|---|---|---|---|
| Derivative A | C₁₄H₁₂N₆S | Calculated | 56.74 | 4.08 | 28.36 |
| Found | 56.36 | 3.98 | 27.85 | ||
| Derivative B | C₁₅H₁₂N₆ | Calculated | 65.21 | 4.38 | 30.42 |
| Found | 65.15 | 4.41 | 30.35 |
Data based on findings for analogous heterocyclic compounds. mdpi.comasianpubs.org
The consistency between the calculated and experimentally determined percentages for carbon, hydrogen, and nitrogen provides essential evidence for the successful synthesis and purity of the target molecules.
Computational Chemistry and in Silico Approaches for 2 1h Imidazol 2 Yl Thiazole Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(1H-imidazol-2-yl)thiazole. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of electron distribution, molecular stability, and chemical reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to determine their geometric and electronic properties. niscpr.res.inmdpi.com DFT calculations can optimize the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface).
Key parameters obtained from DFT calculations for electronic structure and stability analysis include total energy, bond lengths, bond angles, and dihedral angles. For this compound, DFT studies would reveal the precise spatial arrangement of its constituent imidazole (B134444) and thiazole (B1198619) rings and the nature of the covalent bond connecting them. Thermodynamic variables can also be studied using DFT. niscpr.res.in The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MESP) maps, which highlight electron-rich and electron-deficient regions of the molecule. niscpr.res.in
| Parameter | Predicted Value | Significance |
| Total Energy | Value in Hartrees (e.g., -X.XXXX) | Indicates the overall stability of the molecule at 0 Kelvin. |
| Dipole Moment | Value in Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Key Bond Lengths | C-C (inter-ring): ~1.47 Å | Provides insight into the degree of conjugation and bond strength between the two heterocyclic rings. |
| Key Bond Angles | C-C-N (inter-ring): ~125° | Determines the relative orientation of the imidazole and thiazole rings. |
| Dihedral Angle | Imidazole-Thiazole: ~0° or ~180° | Indicates the planarity of the molecule, which affects electronic conjugation. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energy and localization of these orbitals are crucial for understanding how a molecule will interact with other chemical species. niscpr.res.in
For this compound, the HOMO is expected to be distributed across the electron-rich regions of the heterocyclic rings, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO will be localized on the electron-deficient areas, marking the likely targets for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov
| Orbital | Energy (eV) | Localization | Predicted Reactivity |
| HOMO | e.g., -6.5 eV | Primarily on the thiazole and imidazole rings, with high density on specific N and S atoms. | Site for electrophilic attack; electron-donating capability. |
| LUMO | e.g., -1.2 eV | Distributed across the C=N bonds in both rings. | Site for nucleophilic attack; electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | e.g., 5.3 eV | N/A | A larger gap indicates high kinetic stability and low chemical reactivity. |
Global Reactivity Parameters (GRPs) are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. nih.govresearchgate.net These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). A high chemical hardness, for instance, correlates with greater stability and lower reactivity. researchgate.net
| Parameter | Formula | Predicted Value (eV) | Interpretation for this compound |
| Ionization Potential (I) | I ≈ -E_HOMO | ~6.5 | Energy required to remove an electron; indicates electron-donating ability. |
| Electron Affinity (A) | A ≈ -E_LUMO | ~1.2 | Energy released upon gaining an electron; indicates electron-accepting ability. |
| Electronegativity (χ) | χ = (I + A) / 2 | ~3.85 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | ~2.65 | Resistance to change in electron distribution; measure of stability. |
| Chemical Softness (S) | S = 1 / (2η) | ~0.19 | Reciprocal of hardness; indicates higher reactivity. |
Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. mdpi.com This allows for the assignment of experimental absorption bands to specific electronic transitions, such as π → π* transitions within the conjugated system of this compound. niscpr.res.in
DFT can also be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By analyzing the vibrational modes, specific functional groups and bonding arrangements within the molecule can be identified. Furthermore, Gauge-Independent Atomic Orbital (GIAO) methods within DFT can accurately predict the chemical shifts (δ) for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the structural elucidation of the compound and its derivatives. nih.gov
| Spectroscopy Type | Predicted Data | Interpretation |
| UV-Vis (in silico) | λ_max ≈ 280-320 nm | Corresponds to π → π* electronic transitions within the conjugated heterocyclic system. |
| Vibrational (IR) | C=N stretch: ~1620 cm⁻¹; C-H stretch: ~3100 cm⁻¹ | Frequencies correspond to specific bond vibrations, confirming the presence of functional groups. |
| NMR (¹H) | Imidazole CH: ~7.5-8.0 ppm; Thiazole CH: ~7.2-7.8 ppm | Chemical shifts are sensitive to the electronic environment of each proton. |
| NMR (¹³C) | Imidazole C2: ~145 ppm; Thiazole C2: ~160 ppm | Chemical shifts help identify the carbon skeleton and hybridization. |
Molecular Modeling and Simulation Studies
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the behavior of this compound in a larger biological context, particularly its interactions with macromolecular targets.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in structure-based drug design for predicting the binding affinity and mode of interaction between a ligand and its target.
For this compound, docking simulations can be performed against various protein targets to explore its potential as an inhibitor or modulator. The simulation calculates a docking score, which estimates the binding free energy, and identifies key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues in the protein's active site. semanticscholar.org These studies can reveal why certain derivatives of imidazole and thiazole show promising biological activity and can guide the synthesis of new, more potent analogues. nih.govresearchgate.net
| Protein Target (Example) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| DNA Gyrase B | -8.5 | Asp73, Ser129 | Hydrogen bonding with imidazole N-H and thiazole N. |
| LasR Protein | -7.9 | Trp88, Tyr93 | π-π stacking with the aromatic rings of the ligand. |
| A Generic Kinase | -9.2 | Leu36, Val44 | Hydrophobic interactions with the heterocyclic rings. |
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Prediction of Binding Modes and Affinities with Biological Targets (e.g., DNA Gyrase B, BACE-1)
Molecular docking is a primary computational technique used to predict how a ligand, such as a derivative of this compound, will bind to the active site of a biological target. This method helps in understanding the intermolecular interactions that stabilize the ligand-receptor complex and provides an estimate of the binding affinity.
BACE-1 (β-secretase 1): As a key enzyme in the amyloid cascade pathway associated with Alzheimer's disease, BACE-1 is a significant therapeutic target. Docking studies have been employed to investigate 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives as BACE-1 inhibitors. nih.gov These in silico studies are crucial in the design phase to predict the binding orientation and affinity of the synthesized compounds. For instance, a potent analog from one study, compound 41 , demonstrated a strong predicted binding affinity for BACE-1, which was later confirmed by in vitro assays showing an IC₅₀ value of 4.6 μM. nih.gov Such studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the BACE-1 active site, guiding further structural optimization. nih.govnih.govijpbs.com
DNA Gyrase B (GyrB): DNA gyrase is a critical bacterial enzyme, making it an attractive target for novel antibacterial agents. The GyrB subunit contains an ATP-binding site that is a common target for inhibitors. nih.gov While extensive research has focused on benzothiazole-based inhibitors, the computational principles are directly applicable to the this compound scaffold. nih.gov Docking simulations are used to predict the binding of these compounds within the ATP-binding pocket of GyrB. These models help to rationalize the structure-activity relationships (SAR) observed in a series of compounds and to design new derivatives with improved inhibitory potential by optimizing interactions with key residues like Asp73 and a conserved water molecule. nih.gov
| Target Protein | Compound Series | Computational Method | Key Findings |
| BACE-1 | 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides | Molecular Docking | Prediction of binding modes and affinities, guiding the synthesis of potent inhibitors (e.g., compound 41 ). nih.gov |
| DNA Gyrase B | Thiazole-based derivatives (by extension) | Molecular Docking | Prediction of binding within the ATP-binding pocket, elucidation of key interactions with active site residues. nih.gov |
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are frequently used to assess the stability of the predicted ligand-receptor complex over time. This technique provides a more dynamic picture of the binding, accounting for the flexibility of both the protein and the ligand. physchemres.org
MD simulations can validate the binding poses obtained from docking. For example, a 100-nanosecond MD simulation can be performed on a docked complex, such as a thiazole derivative with BACE-1, to confirm its stability. nih.gov The analysis of the simulation trajectory, by calculating metrics like the root-mean-square deviation (RMSD) of the ligand and protein, can indicate whether the ligand remains stably bound in the active site. nih.gov These simulations are crucial for verifying that the interactions predicted by docking are maintained in a more realistic, dynamic environment. physchemres.org The information from MD studies can reveal subtle conformational changes and the role of water molecules in the binding site, offering deeper insights for the rational design of more effective inhibitors. nih.govdntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govexcli.de For derivatives of this compound, QSAR models can be developed to predict activities such as antimicrobial or enzyme inhibitory potency. researchgate.net
In a typical 2D-QSAR study, various molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for a set of thiazole analogues with known activities. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that relates these descriptors to the biological activity. researchgate.netresearchgate.net
3D-QSAR approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), go a step further by analyzing the 3D properties of molecules. physchemres.org These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. This information is highly valuable for guiding the design of new derivatives with enhanced potency. For a series of thiazole derivatives, a 3D-QSAR model might show that adding an electropositive group at a specific position on the thiazole ring could increase binding affinity. researchgate.net The statistical validity of these models is rigorously tested using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). physchemres.orgresearchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction
In the early stages of drug discovery, it is critical to evaluate the pharmacokinetic properties of potential drug candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows for the virtual screening of these properties, helping to identify compounds that are likely to fail later in development due to poor ADMET profiles. rsc.orgnih.govresearchgate.net
The ability of a compound to cross the blood-brain barrier is a critical property for drugs targeting the central nervous system (CNS), such as BACE-1 inhibitors for Alzheimer's disease. nih.gov Computational models are widely used to predict BBB permeability. These models often rely on calculating physicochemical properties like molecular weight, lipophilicity (logP), and the topological polar surface area (tPSA). nih.gov It is generally accepted that a higher tPSA can hinder a compound's ability to cross the BBB. nih.gov
For derivatives of this compound developed as BACE-1 inhibitors, in silico tools are used to predict their potential for CNS penetration. Studies have shown that lead compounds from this class can be designed to have high predicted BBB permeability, a crucial feature for their intended therapeutic application. nih.gov
| ADME Property | Computational Method | Key Descriptors | Relevance for this compound |
| BBB Permeability | Machine Learning Models (e.g., SVM), Property Calculation | Molecular weight, logP, Topological Polar Surface Area (tPSA) | Essential for CNS-targeting derivatives (e.g., BACE-1 inhibitors); potent analogs have been designed with high predicted permeability. nih.govnih.govnih.gov |
Predicting potential toxicity early in the drug discovery process is essential to minimize safety risks. Various in silico platforms and models are available to predict different toxicological endpoints, including cytotoxicity, mutagenicity, and cardiotoxicity.
For derivatives of this compound, computational assessments are part of the initial screening process. Research on BACE-1 inhibitors based on this scaffold has included in silico predictions, with results indicating low cellular cytotoxicity for promising lead compounds. nih.gov Freely available web applications like CLC-Pred (Cell-Line Cytotoxicity Predictor) can be used to estimate the cytotoxicity of novel compounds against a wide range of human cancer and normal cell lines. nih.govscienceopen.complos.org These tools use algorithms based on structure-activity relationships derived from large experimental datasets to provide a qualitative prediction of a compound's cytotoxic potential, helping to flag potentially toxic structures for further investigation or redesign. nih.govway2drug.com
Coordination Chemistry of 2 1h Imidazol 2 Yl Thiazole As a Ligand
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-(1H-imidazol-2-yl)thiazole and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions. Characterization of the resulting complexes is achieved through a combination of spectroscopic and analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), UV-Visible spectroscopy, and single-crystal X-ray diffraction.
The versatile chelating ability of imidazole-thiazole based ligands allows for the formation of complexes with a wide range of transition metals.
Zinc(II) Complexes : Due to the d¹⁰ electronic configuration of Zn(II), its complexes are often diamagnetic and colorless, making them suitable for applications in fluorescence and as models for biological systems. The reaction of imidazole (B134444) and thiazole (B1198619) derivatives with zinc(II) halides (ZnCl₂, ZnBr₂, ZnI₂) typically yields complexes with a distorted tetrahedral geometry around the zinc center. mdpi.comnih.gov These complexes are often characterized using ¹H and ¹³C NMR spectroscopy and single-crystal X-ray diffraction. mdpi.comresearchgate.net
Cobalt(III) Complexes : Cobalt(III) complexes containing imidazole or thiazole-based ligands are frequently synthesized through ligand exchange reactions, often starting from a Co(II) salt and oxidizing it in the presence of the ligand, or by reacting a Co(III) precursor directly. nih.govbiointerfaceresearch.com These complexes typically exhibit a low-spin d⁶ configuration and an octahedral geometry. nih.govekb.egresearchgate.net Characterization methods include UV-Vis spectroscopy, which shows the characteristic d-d transitions for octahedral Co(III), and NMR spectroscopy, taking advantage of their diamagnetic nature. nih.govresearchgate.net
Ruthenium(II) Complexes : Ruthenium(II) complexes with bidentate imidazole-based ligands are synthesized by reacting the ligand with suitable ruthenium precursors, such as [Ru(PPh₃)₃H(Cl)(CO)] or arene-ruthenium dimers like [(p-cym)Ru(µ-Cl)₂]₂. rsc.orgscispace.commdpi.com The resulting complexes are often octahedral and have been studied for their electrochemical properties and potential applications in catalysis and photochemistry. rsc.orgacs.org Spectroscopic techniques like NMR and characterization by X-ray crystallography are crucial for determining their structure. rsc.orgrsc.org
Table 1: Examples of Metal Complexes with Imidazole-Thiazole Type Ligands
| Metal Ion | Ligand Type | Typical Synthesis Method | Resulting Geometry | References |
|---|---|---|---|---|
| Zinc(II) | Pyridine Thiazole Derivatives | Reaction of ligand with Zn(TsO)₂ in DMF | Distorted Tetrahedral | researchgate.net |
| Cobalt(III) | Pyridinyl Thiazole Hydrazone | Reaction of ligand with Co(ClO₄)₂·6H₂O | Octahedral (CoN₆) | researchgate.net |
| Ruthenium(II) | Bis(imidazol-2-yl)methane Derivatives | Reaction of ligand with [Ru(PPh₃)₃H(Cl)(CO)] | Octahedral | rsc.orgscispace.com |
In its role as a ligand, this compound typically acts as a neutral bidentate chelate. Coordination to the metal center occurs through two of its nitrogen atoms: one from the imidazole ring and one from the thiazole ring. researchgate.net Spectroscopic evidence from IR and NMR can elucidate these coordination sites. In IR spectroscopy, shifts in the stretching frequencies of the C=N bonds within the heterocyclic rings upon complexation indicate the involvement of the nitrogen atoms in bonding to the metal ion. Furthermore, ¹H NMR spectra of the complexes often show a downfield shift of the protons adjacent to the coordinating nitrogen atoms compared to the free ligand. jocpr.comresearchgate.net X-ray crystallography provides definitive proof, showing the direct bonds between the metal center and the nitrogen atoms of both the imidazole and thiazole moieties. researchgate.netnih.gov
Structural Aspects of Metal-Ligand Complexes
The structural analysis of metal complexes provides fundamental insights into their physical and chemical properties. Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms.
The coordination geometry of the metal center is dictated by factors such as the metal ion's size, oxidation state, and electronic configuration, as well as the steric and electronic properties of the ligands.
Zinc(II) complexes with two imidazole-type ligands and two halide anions typically adopt a distorted tetrahedral N₂X₂ coordination environment. nih.gov For example, in complexes of the type [ZnX₂(Im)₂], the Zn-N bond distances are generally in the range of 2.09(8) Å, while Zn-Cl distances are around 2.23(3) Å. nih.gov
Cobalt(III) and Ruthenium(II) complexes , being d⁶ metal centers, predominantly form six-coordinate complexes with a distorted octahedral geometry. biointerfaceresearch.comresearchgate.netacs.org In a complex like [CoL₂]³⁺, where L is a tridentate N,N,N-donor pyridinyl thiazole ligand, the cobalt center is surrounded by six nitrogen atoms. researchgate.net For arene-ruthenium(II) complexes with imidazole ligands, Ru-N bond lengths are typically observed in the range of 2.10 Å to 2.11 Å. mdpi.com
Table 2: Selected Bonding Parameters in Metal Complexes with Related Ligands
| Complex Type | Metal-Ligand Bond | Bond Length (Å) | Coordination Geometry | References |
|---|---|---|---|---|
| [ZnCl₂(imidazole)₂] | Zn-N | ~2.09 | Distorted Tetrahedral | nih.gov |
| [ZnCl₂(imidazole)₂] | Zn-Cl | ~2.23 | Distorted Tetrahedral | nih.gov |
| [Ru(ImH)₂(p-cym)Cl]Cl | Ru-N(imidazole) | 2.110 - 2.111 | Distorted Octahedral | mdpi.com |
| [Ru(ImH)₂(p-cym)Cl]Cl | Ru-Cl | ~2.420 | Distorted Octahedral | mdpi.com |
Hydrogen Bonding : The presence of the N-H group on the imidazole ring provides a hydrogen bond donor site. This allows for the formation of intermolecular hydrogen bonds, often with counter-ions (like halides) or solvent molecules present in the crystal lattice. nih.gov These N-H···X interactions can link individual complex molecules into one-, two-, or three-dimensional networks. nih.govnsysu.edu.tw
π-π Stacking : The aromatic nature of both the imidazole and thiazole rings facilitates π-π stacking interactions. nih.govnih.gov These interactions occur between the rings of adjacent complex molecules, contributing significantly to the stability of the crystal structure. mdpi.com The interplay of hydrogen bonding and π-π stacking can lead to the formation of complex and robust supramolecular assemblies. mdpi.commdpi.com
Supramolecular Assembly and Metal-Organic Framework (MOF) Applications
The directional coordination properties of this compound and its derivatives make them valuable building blocks, or "linkers," for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). mdpi.comrsc.orgresearchgate.net MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, creating porous structures with high surface areas.
The ability of the ligand to bridge two metal centers allows for the self-assembly of extended networks. The specific geometry of the ligand and the coordination preference of the metal ion determine the final topology of the framework. Thiazole- and imidazole-based MOFs have garnered attention for various applications. nih.govnih.gov The presence of uncoordinated nitrogen atoms within the pores can act as basic sites, making these materials useful for sensing applications, particularly for detecting acidic molecules through hydrogen bonding interactions. mdpi.comresearchgate.net Furthermore, the inherent fluorescence of some thiazole-containing ligands can be exploited to create luminescent MOFs (LMOFs) that act as chemical sensors, where the emission intensity is quenched or enhanced upon interaction with specific analytes. nih.gov The rigid and conjugated nature of the thiazole-imidazole scaffold is beneficial for creating robust frameworks with potential applications in gas storage and separation. nsysu.edu.twnih.gov
Catalytic Applications of this compound Metal Complexes
Currently, there is a limited body of publicly available research detailing the specific catalytic applications of metal complexes derived from the ligand this compound. While the coordination chemistry of this and related imidazole-thiazole ligands with various transition metals is an area of scientific interest, their direct and extensive application as catalysts in chemical reactions is not yet well-documented in peer-reviewed literature.
Further research is required to explore and establish the catalytic potential of these specific complexes. Such studies would involve synthesizing a range of metal complexes with this ligand, characterizing their structures, and evaluating their performance in various catalytic reactions. This would include determining their efficacy, selectivity, and stability under different reaction conditions.
Due to the absence of specific research findings on the catalytic applications of this compound metal complexes, no data tables on their catalytic performance can be provided at this time.
Emerging Applications and Interdisciplinary Research of 2 1h Imidazol 2 Yl Thiazole Derivatives
Agrochemical Applications and Development
The unique chemical structure of 2-(1H-imidazol-2-yl)thiazole derivatives makes them a fertile ground for the discovery of new agrochemicals. Researchers are actively exploring their potential as both herbicides and insecticides, with a focus on designing more potent and selective agents.
Herbicidal and Insecticidal Properties of Derivatives
Recent studies have demonstrated the herbicidal and insecticidal efficacy of newly synthesized this compound derivatives. For instance, certain imidazo[2,1-b]thiazole (B1210989) derivatives have been reported to possess herbicidal and insecticidal properties. nih.gov A series of novel β-naphthol derivatives incorporating a benzothiazolylamino group, structurally related to the core of interest, exhibited significant insecticidal potential against pests like the oriental armyworm and the diamondback moth. nih.gov Specifically, compounds within this series displayed lethality rates between 50% and 100% at a concentration of 200 mg·L⁻¹ against the oriental armyworm, and between 50% and 95% at 10 mg·L⁻¹ against the diamondback moth. nih.gov Furthermore, some of these derivatives showed promising acaricidal activity, with lethality rates of 30–90% against spider mites at a 100 mg·L⁻¹ concentration. nih.gov
To further explore the insecticidal potential, novel N-pyridylpyrazole thiazole (B1198619) derivatives were synthesized and evaluated. mdpi.com The bioassay results from this study are presented in the table below, showcasing the insecticidal activity of selected compounds against the diamondback moth (Plutella xylostella).
| Compound | LC50 (mg/L) against Plutella xylostella |
|---|---|
| 6b | 1.8 |
| 6c | 2.5 |
| 6e | 3.1 |
| 6f | 0.9 |
Design of Novel Agrochemically Active Agents
The design of new agrochemicals based on the this compound framework is a key area of research. By applying principles of medicinal chemistry, such as active substructure splicing, scientists are creating novel compounds with enhanced biological activity. nih.gov This approach involves combining the imidazole-thiazole core with other known bioactive fragments to generate hybrid molecules with improved efficacy. For example, the development of novel thiazole molecules has been pursued through multi-step synthesis, starting from ethyl 2-amino-4-methylthiazole-5-carboxylate, to create a library of derivatives for biological screening. ijpsr.com The goal is to develop next-generation pesticides that are not only effective but also possess favorable environmental profiles. researchgate.net The versatility of the imidazole (B134444) and thiazole moieties allows for a wide range of structural modifications, enabling the fine-tuning of their biological properties. nih.govdocsdrive.com
Materials Science Innovations
The distinct electronic and photophysical properties of this compound derivatives have positioned them as promising candidates for a variety of applications in materials science, from advanced optical materials to molecular-level devices.
Integration into Optoelectronic Materials (e.g., Dyes, Light-Emitting Diodes, Photochromes)
Derivatives of imidazole and thiazole are being actively investigated for their use in optoelectronic devices. Thiazole-based azo dyes, for instance, have been synthesized and successfully applied to polyester (B1180765) fabrics, demonstrating good color strength and fastness properties. researchgate.netekb.eg In the realm of organic light-emitting diodes (OLEDs), imidazole derivatives have been utilized as emitters, hosts, and electron-transporting materials. researchgate.net Specifically, carbazole-π-imidazole derivatives have been developed for deep-blue OLEDs, achieving a maximum external quantum efficiency of 4.43%. nih.gov The strong electron-withdrawing nature of the imidazole core contributes to the desirable electronic properties for these applications. researchgate.net Furthermore, new derivatives of carbazole (B46965) and diphenyl imidazole have been shown to be multifunctional, serving as emitters for blue OLEDs and as hosts for green, red, and sky-blue phosphorescent OLEDs. mdpi.com The development of solid-state thiazole-based fluorophores that emit white light also highlights their potential in next-generation lighting technologies. researchgate.net
Exploration in Molecular Switches and Nonlinear Optical (NLO) Materials
The unique molecular architecture of this compound derivatives makes them attractive for applications in molecular switches and nonlinear optical (NLO) materials. The design of molecules with a donor-π-acceptor (D-π-A) configuration is a key strategy for achieving high NLO responses. dntb.gov.ua Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of benzo[imidazole]–benzo[thiazole] coupled derivatives, revealing their potential for such applications. researchgate.net Research has also focused on the synthesis and characterization of imidazole derivatives specifically designed for second-order NLO properties, demonstrating a favorable balance between nonlinearity, transparency, and thermal stability. researchgate.net Computational studies on imidazole-2-carboxaldehyde have further validated its potential as a non-linear optically active material. researchgate.net
Corrosion Inhibition Studies
The presence of nitrogen and sulfur heteroatoms in the this compound structure suggests their potential as effective corrosion inhibitors. These atoms can readily adsorb onto metal surfaces, forming a protective layer that mitigates corrosion.
Imidazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic environments. bohrium.com Their effectiveness stems from the presence of lone pair electrons on the nitrogen atoms and π-electrons in the aromatic rings, which facilitate adsorption onto the metal surface. bohrium.com Thiazole derivatives have also demonstrated significant corrosion inhibition efficiency for mild steel in acidic media. nih.gov Electrochemical studies have shown that these compounds can act as mixed-type inhibitors, with inhibition efficiencies reaching up to 98.4% at optimal concentrations. researchgate.net The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir isotherm model. researchgate.net The table below summarizes the inhibition efficiency of some recently studied thiazole derivatives on carbon steel in a 1 M HCl solution.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
|---|---|---|
| TO1 (4-methyl-3-phenyl-2(3H)-thiazolethione) | 2 x 10⁻⁴ | 98.8 |
| ST1 (4-methyl-2-(methylthio)-3- phenylthiazol-3-ium) | 10⁻³ | 93.86 |
| PTA (4-(pyridin-4-yl)thiazol-2-amine) | 0.2 x 10⁻³ | 96.06 |
Conclusion and Future Directions in 2 1h Imidazol 2 Yl Thiazole Research
Summary of Key Academic Discoveries and Contributions
While direct and extensive research specifically focused on 2-(1H-imidazol-2-yl)thiazole is still emerging, significant academic contributions have been made in the broader context of imidazole-thiazole containing compounds, particularly its fused isomer, imidazo[2,1-b]thiazole (B1210989). These discoveries provide a strong foundation for understanding the potential of the this compound scaffold.
Key research findings for structurally related imidazole-thiazole derivatives have predominantly centered on their therapeutic potential, particularly in oncology and infectious diseases. A significant body of work has demonstrated the potent anticancer activities of such compounds. For instance, novel imidazo[2,1-b]thiazole analogues have been synthesized and evaluated for their ability to inhibit key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Dihydrofolate Reductase (DHFR). nih.gov Certain derivatives have shown remarkable broad-spectrum cytotoxic potency against various cancer cell lines, with some exhibiting greater efficacy than existing chemotherapy agents like doxorubicin. nih.govchemmethod.com The mechanism of action for some of these compounds involves inducing cell cycle arrest and apoptosis. bohrium.com
In the realm of antimicrobial research , derivatives of the imidazole-thiazole core have demonstrated significant antibacterial and antifungal properties. scialert.netnih.govresearchgate.net Studies have reported the synthesis of new thiazole (B1198619) compounds incorporating an imidazole (B134444) moiety that exhibit strong activity against both Gram-positive and Gram-negative bacteria. scialert.net The proposed mechanism for some of these antibacterial agents involves the inhibition of DNA gyrase B. scialert.net Furthermore, certain imidazo[2,1-b]thiazole derivatives have been identified as having a good profile for the treatment of genitourinary infections, with a broad spectrum of activity against both bacteria and fungi. nih.gov
The versatility of the imidazole-thiazole scaffold is further highlighted by its exploration as kinase inhibitors . rsc.orgresearchgate.net Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The structural features of thiazole derivatives make them promising candidates for interacting with and inhibiting various protein kinases. rsc.orgresearchgate.net
The following table summarizes key findings from studies on related imidazole-thiazole compounds, offering insights into the potential of this compound.
| Research Area | Key Findings | Representative Compound Type | Potential Target/Mechanism |
| Anticancer | Broad-spectrum cytotoxicity against various cancer cell lines. | Imidazo[2,1-b]thiazole analogues | EGFR, HER2, DHFR inhibition; Induction of apoptosis and cell cycle arrest. |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, and fungi. | Thiazoles with imidazole components | Inhibition of DNA gyrase B. |
| Kinase Inhibition | Potential to interact with and inhibit various protein kinases. | Thiazole derivatives | Serine/threonine and tyrosine kinases. |
Identification of Remaining Research Challenges and Knowledge Gaps
Despite the promising discoveries in the broader class of imidazole-thiazole compounds, several research challenges and knowledge gaps specifically concerning this compound remain.
A primary challenge is the limited volume of research dedicated exclusively to the this compound isomer . Much of the existing literature focuses on the fused imidazo[2,1-b]thiazole system. While the findings from these studies are valuable for inference, the distinct electronic and steric properties of the non-fused isomer warrant dedicated investigation.
Furthermore, there is a need for the development of efficient and scalable synthetic routes for this compound and its derivatives. The availability of a diverse library of analogues is crucial for comprehensive structure-activity relationship (SAR) studies, which are essential for optimizing therapeutic efficacy and minimizing potential toxicity.
A significant knowledge gap exists in the understanding of the pharmacokinetic and pharmacodynamic (PK/PD) profiles of this compound derivatives. Data on absorption, distribution, metabolism, excretion, and toxicity (ADMET) are vital for assessing the druglikeness of these compounds and their potential for clinical development.
Finally, while preliminary studies on related compounds have identified potential biological targets, the precise molecular mechanisms of action for this compound derivatives are largely unknown. Elucidating these mechanisms is critical for rational drug design and for identifying potential biomarkers for patient stratification.
Prognostications for Future Research Trajectories and Applications
The future of research on this compound is likely to be driven by the need for novel therapeutic agents with improved efficacy and safety profiles. Several key research trajectories can be anticipated.
Expansion of Chemical Space: Future synthetic efforts will likely focus on creating a diverse range of this compound derivatives with various substitutions on both the imidazole and thiazole rings. This will enable a thorough exploration of the SAR and the identification of lead compounds with optimized activity and selectivity.
Target-Based Drug Discovery: With advancements in computational chemistry and molecular biology, a shift towards target-based drug discovery is expected. This will involve the design and synthesis of this compound derivatives that are specifically engineered to interact with and modulate the activity of key biological targets implicated in disease. Given the data on related compounds, kinases and microbial enzymes are likely to be primary targets.
Exploration of New Therapeutic Areas: While the current focus is on oncology and infectious diseases, the versatile nature of the imidazole-thiazole scaffold suggests that its therapeutic potential may extend to other areas. Future research could explore the application of these compounds in treating inflammatory diseases, neurodegenerative disorders, and metabolic conditions.
Development of Advanced Formulations: To overcome potential challenges related to solubility and bioavailability, research into novel drug delivery systems for this compound derivatives will be crucial. This could include the development of nanoparticle-based formulations or prodrug strategies.
Potential for Translational Research and Drug Development Pipeline Advancement
The this compound scaffold holds considerable potential for translational research and advancement in the drug development pipeline. The promising preclinical data from its isomer, imidazo[2,1-b]thiazole, in areas of high unmet medical need like cancer and multidrug-resistant infections, provides a strong rationale for further investigation.
To advance these compounds towards clinical application, a concerted effort will be required in several key areas:
Preclinical Toxicology and Safety Pharmacology: Rigorous evaluation of the safety profile of lead compounds will be essential. This includes in vitro and in vivo studies to assess potential cardiotoxicity, hepatotoxicity, and genotoxicity.
In Vivo Efficacy Studies: Promising in vitro results must be validated in relevant animal models of disease. These studies will provide crucial information on the in vivo efficacy, optimal dosing regimens, and potential for combination therapies.
Biomarker Discovery: The identification of predictive biomarkers will be critical for identifying patient populations most likely to respond to treatment with this compound-based therapies.
Intellectual Property Protection: Securing robust patent protection for novel chemical entities and their therapeutic applications will be vital for attracting the investment necessary for clinical development.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(1H-imidazol-2-yl)thiazole, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound derivatives often involves multi-step reactions, such as cyclocondensation or Friedel-Crafts acylation. For example, solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) under mild conditions yields fused imidazo[2,1-b]thiazoles with high selectivity (90–96% yields) . Optimizing reaction parameters (e.g., temperature, catalyst loading, and solvent) is critical. Copper(I) iodide (CuI) in DMF at 100°C has been used for cyclization reactions, but solvent-free methods reduce side products and improve scalability .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic techniques?
Structural validation typically combines:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon connectivity (e.g., thiazole C2 at δ 158.3 ppm in DMSO-d₆) .
- X-ray crystallography : Co-crystallization with metal complexes (e.g., nickel(II)) resolves bond lengths and angles, confirming tautomeric forms .
- HRMS : High-resolution mass spectrometry verifies molecular formulas (e.g., [M+H]+ for C₂₁H₁₈N₄OS₂: calculated 407.0995, observed 407.0983) .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data when synthesizing novel this compound derivatives?
Discrepancies in NMR or HRMS data may arise from tautomerism or impurities. To address this:
- Perform variable-temperature NMR to detect dynamic tautomeric equilibria.
- Use DFT calculations to predict stable tautomers and compare with experimental spectra .
- Purify intermediates via column chromatography and validate with melting point analysis .
Q. How does the electronic configuration of this compound influence its reactivity in further chemical modifications?
The electron-rich thiazole ring and imidazole nitrogen atoms enable electrophilic substitutions (e.g., halogenation) or nucleophilic additions. Substituents on the imidazole ring (e.g., electron-withdrawing groups) modulate reactivity. For instance, aryl halide substituents enhance cross-coupling potential, while methoxy groups direct regioselectivity in Friedel-Crafts reactions .
Q. What are the challenges in determining the crystal structure of this compound derivatives, and how can co-crystallization agents be utilized?
Poor crystal quality due to flexibility or polymorphism is common. Co-crystallization with metal ions (e.g., nickel(II)) stabilizes the structure via coordination bonds, as seen in bis[2-(1H-imidazol-2-yl)methylidene]nickel(II) complexes. This approach improves diffraction quality and enables precise bond-angle measurements .
Biological Evaluation Questions
Q. What in vitro assays are effective for evaluating the anticancer potential of this compound derivatives?
Standard assays include:
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2).
- Apoptosis assays : Flow cytometry with Annexin V/PI staining detects early/late apoptotic cells.
- Docking studies : Predict binding to targets like α-glucosidase or COX-2 using AutoDock Vina. Controls should include reference drugs (e.g., doxorubicin) and solvent-only blanks .
Q. How can researchers address discrepancies in biological activity data across derivatives of this compound?
Structure-activity relationship (SAR) studies correlate substituent effects with activity. For example:
- Electron-withdrawing groups (e.g., -Br, -CF₃) on the thiazole ring enhance antimicrobial activity .
- Bulkier aryl groups on the imidazole improve anticancer potency by increasing hydrophobic interactions . Validate hypotheses using molecular dynamics simulations to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
